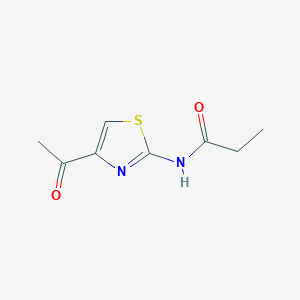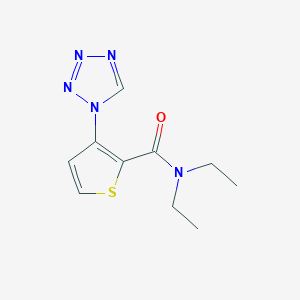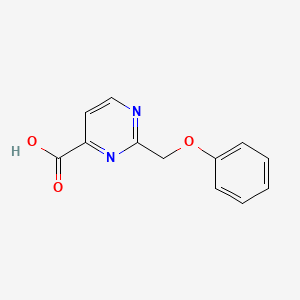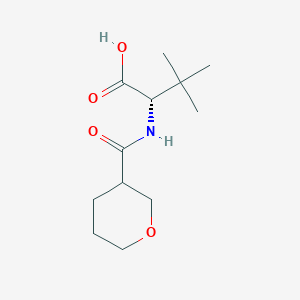
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline, also known as MTMTA, is a compound that has been extensively studied in scientific research due to its potential applications in medicine and agriculture.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for the growth and survival of fungi, bacteria, and cancer cells. For example, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to inhibit the activity of chitinase, an enzyme that is crucial for the cell wall synthesis of fungi. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been found to induce the expression of pro-apoptotic proteins and inhibit the activity of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to have several biochemical and physiological effects in various organisms. In one study, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline was found to increase the activity of antioxidant enzymes and reduce the levels of reactive oxygen species in the liver of rats. Another study showed that 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline had a protective effect on the kidneys of rats that were exposed to oxidative stress. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been found to have a positive effect on plant growth and development, as it was shown to increase the germination rate and root length of wheat seeds.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is that it can be toxic to certain organisms at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline and its potential applications in medicine and agriculture. Future research could also focus on the development of new derivatives of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline that have enhanced activity and reduced toxicity.
Synthesemethoden
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methyl aniline with thioacetic acid, followed by the reaction of the resulting thioester with 1,3-thiazole-5-carboxaldehyde. The final product is obtained through the reduction of the imine intermediate with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been studied for its potential applications as an antifungal, antibacterial, and anticancer agent. In one study, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline was found to have antifungal activity against several strains of fungi, including Candida albicans and Aspergillus niger. Another study showed that 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to have anticancer properties, as it was found to induce apoptosis in human breast cancer cells.
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-3-4-12(15-2)11(5-9)14-7-10-6-13-8-16-10/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXSYVNNASFMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
![3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)





![[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol](/img/structure/B7568041.png)
![N-cyclopropyl-4-[(1-methyltriazol-4-yl)methylamino]benzamide](/img/structure/B7568055.png)
![N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7568056.png)
